molecular formula C15H13FO2 B8322869 5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde

5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde

Cat. No.: B8322869
M. Wt: 244.26 g/mol
InChI Key: XJQXZHLNODUMCM-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2-fluorobenzaldehyde

InChI

InChI=1S/C15H13FO2/c1-2-18-14-6-3-11(4-7-14)12-5-8-15(16)13(9-12)10-17/h3-10H,2H2,1H3

InChI Key

XJQXZHLNODUMCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, magnesium (1.25 g, 51.5 mmol) was suspended in 100 ml of tetrahydrofuran, which was then refluxed. Under reflux, 50 ml of a tetrahydrofuran solution of bromophenetole (10 g, 50 mmol) was dropped and refluxed for 2 hours. After cooling to −11° C., a solution of trimethoxyborane (5.6 ml, 50 mmol) in 50 ml of tetrahydrofuran was dropped at −11 to −8° C. Stirring was conducted at −10° C. for 1 hour. At room temperature, palladium (II) acetate (64 mg, 0.285 mmol) and subsequently triphenylphosphine (299 mg, 1.14 mmol) were added and stirred at room temperature for 30 minutes. 5-Bromo-2-fluorobenzaldehyde (5.79 g, 28.5 mmol) and subsequently 30 ml of an aqueous solution of potassium carbonate (20.7 g, 150 mmol) were added at room temperature and heated under reflux for 5 hours. After cooling to room temperature, 170 ml of a 2N hydrochloric acid was dropped at 20 to 30° C. After phase separation had occurred, the water layer was extracted with 80 ml of toluene. The organic layers were combined and washed with two 100-ml portions of saturated brine. To the organic layer, 1.0 g of activated carbon (Shirasagi A) and tri-n-butylphosphine (0.71 ml) were added and stirred at 70° C. for 20 minutes. After filtration, the residue was washed with 50 ml of toluene and then the filtrate was concentrated under vacuum. Ten milliliters of ethanol was added and then 5 ml of water was added under reflux. After cooling, the resultant was stirred while cooling in ice. The resultant was filtered under reduced pressure and the residue was washed with 20 ml of ethanol containing 50% of water. The residue was dried under vacuum (40° C.) to yield 5.7 g (Yield 82%) of 5-(4-ethoxyphenyl)-2-fluorobenzaldehyde.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
64 mg
Type
catalyst
Reaction Step Two
Quantity
299 mg
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5.6 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5.79 g
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
20.7 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, tetrakistriphenylphosphine palladium (69 mg) was added to 5 ml of 1,2-dimethoxyethane. A mixture resulting from dissolving 5-bromo-2-fluorobenzaldehyde (406 mg) in 5 ml of 1,2-dimethoxyethane was added. A mixture resulting from dissolving 4-ethoxyphenylboric acid (398 mg) in 1.5 ml of 1,2-dimethoxyethane was added. Two milliliter of 2M sodium carbonate solution was added. Stirring was conducted for one hour and ten minutes under reflux. After cooling to room temperature, 20 ml of toluene was added and was washed with 10 ml of water twice, 10 ml of a 2N sodium hydroxide solution twice and 10 ml of water twice. After drying with anhydrous sodium sulfate, the mixture was concentrated. The concentrated matter was purified by silica gel chromatography (hexane/ethyl acetate=4/1). The resulting effective fractions were concentrated to yield 5-(4-ethoxyphenyl)-2-fluorobenzaldehyde (369 mg, Yield 76%).
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
4-ethoxyphenylboric acid
Quantity
398 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

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